Ethyl 2-({[5-chloro-2-(propylsulfonyl)pyrimidin-4-yl]carbonyl}amino)-4-phenylthiophene-3-carboxylate
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Overview
Description
ETHYL 2-[5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-AMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a thiophene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-AMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Substitution Reactions: The thiophene ring is then subjected to various substitution reactions to introduce the phenyl, chloro, and ethyl groups.
Amidation: The pyrimidine ring is introduced through an amidation reaction, where the amine group reacts with a carboxylic acid derivative.
Sulfonylation: The propane-1-sulfonyl group is added via a sulfonylation reaction, typically using a sulfonyl chloride reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-AMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of nitro groups yields amines.
Scientific Research Applications
ETHYL 2-[5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-AMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of anti-inflammatory and anticancer agents.
Materials Science: The compound’s unique structural features make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of ETHYL 2-[5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-AMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-[5-CHLORO-2-(METHYLTHIO)PYRIMIDINE-4-AMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE
- ETHYL 2-[5-CHLORO-2-(ETHYLTHIO)PYRIMIDINE-4-AMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE
Uniqueness
ETHYL 2-[5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-AMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE is unique due to the presence of the propane-1-sulfonyl group, which imparts distinct chemical properties and biological activities compared to its analogs. This structural feature may enhance its solubility, stability, and interaction with biological targets.
Properties
Molecular Formula |
C21H20ClN3O5S2 |
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Molecular Weight |
494.0 g/mol |
IUPAC Name |
ethyl 2-[(5-chloro-2-propylsulfonylpyrimidine-4-carbonyl)amino]-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C21H20ClN3O5S2/c1-3-10-32(28,29)21-23-11-15(22)17(24-21)18(26)25-19-16(20(27)30-4-2)14(12-31-19)13-8-6-5-7-9-13/h5-9,11-12H,3-4,10H2,1-2H3,(H,25,26) |
InChI Key |
VUXWMBFTEBNBAS-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)OCC)Cl |
Origin of Product |
United States |
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